molecular formula C17H27BN2O4 B581333 tert-Butyl (5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate CAS No. 1310384-90-7

tert-Butyl (5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Cat. No.: B581333
CAS No.: 1310384-90-7
M. Wt: 334.223
InChI Key: QBULHKHQUCMAEA-UHFFFAOYSA-N
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Description

tert-Butyl (5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used in the synthesis of complex organic molecules.

Mechanism of Action

Action Environment:

: Ye, W.-J., Chen, D.-M., Wu, Q.-M., Chen, Y.-M., Yang, D.-Z., Liao, T.-H., & Zhou, Z.-X. (2021). Synthesis, Crystal Structure, and a DFT Study of Tert-Butyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-1H-Indazole-1-Carboxylate. Journal of Structural Chemistry, 62(10), 1357–1364. Link

: A brief review of the biological potential of indole derivatives. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 1–11. Link

: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. (n.d.). MilliporeSigma. [Link](https://www.sigmaaldrich.com/US

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate typically involves the following steps:

    Formation of the Pyridine Core: The pyridine core is synthesized through a series of reactions starting from readily available precursors.

    Introduction of the Boronic Ester Group: The boronic ester group is introduced via a reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under suitable conditions.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The boronic ester group can participate in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, bases like potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the pyridine core.

    Reduction: Reduced forms of the compound, often leading to the removal of the boronic ester group.

    Substitution: Coupled products with various aryl or vinyl groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is used as a building block in the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing carbon-carbon bonds.

Biology

In biological research, this compound is used in the development of small molecule inhibitors and probes. Its boronic ester group can interact with biological targets, making it useful in drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. It can be used to synthesize drug candidates that target specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate
  • tert-Butyl (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate
  • tert-Butyl (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate

Uniqueness

tert-Butyl (5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is unique due to the presence of the methyl group at the 5-position of the pyridine ring. This structural feature can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds.

Biological Activity

The compound tert-Butyl (5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound by reviewing relevant studies, summarizing findings, and presenting data in a structured manner.

Basic Information

  • Molecular Formula : C17_{17}H27_{27}BN2_2O
  • CAS Number : 1310384-90-7
  • Molecular Weight : 284.33 g/mol
  • Structural Features : The compound contains a pyridine ring substituted with a tert-butyl carbamate and a dioxaborolane moiety which may contribute to its biological activity.

The biological activity of tert-butyl carbamates often relates to their ability to interact with various biological targets, including enzymes and receptors. The presence of the dioxaborolane group is particularly noteworthy as it may facilitate interactions with biomolecules through boron-mediated processes.

Anticancer Activity

Research has indicated that compounds similar to tert-butyl carbamates can exhibit anticancer properties by stabilizing microtubules, thereby disrupting cancer cell division. For instance, studies have shown that certain microtubule-stabilizing agents can inhibit the proliferation of cancer cells through mechanisms involving tubulin polymerization .

Neuroprotective Effects

The compound's potential neuroprotective effects have been evaluated in studies involving oxidative stress models. One study highlighted that related compounds could reduce oxidative damage in neuronal cells, suggesting that tert-butyl derivatives might also confer similar protective benefits against neurodegenerative conditions .

In Vitro Studies

In vitro assays have demonstrated that tert-butyl carbamates can inhibit specific enzymes involved in cellular signaling pathways. For example, they may act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in treating Alzheimer's disease .

Study 1: Neuroprotective Activity

A recent study investigated the neuroprotective effects of a related tert-butyl compound on astrocytes exposed to amyloid-beta (Aβ) peptides. The results indicated that the compound significantly reduced cell death and oxidative stress markers compared to control groups. Specifically, it lowered levels of malondialdehyde (MDA), a marker of lipid peroxidation, suggesting reduced oxidative stress .

Study 2: Anticancer Potential

Another study focused on the anticancer properties of similar compounds, reporting that they inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism was attributed to microtubule stabilization and subsequent activation of apoptotic pathways .

Biological Activity Overview

Activity TypeMechanismReference
AnticancerMicrotubule stabilization
NeuroprotectionReduction of oxidative stress
Enzyme InhibitionAChE inhibition

Properties

IUPAC Name

tert-butyl N-[5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O4/c1-11-9-12(20-14(21)22-15(2,3)4)10-19-13(11)18-23-16(5,6)17(7,8)24-18/h9-10H,1-8H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBULHKHQUCMAEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694470
Record name tert-Butyl [5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310384-90-7
Record name tert-Butyl [5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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